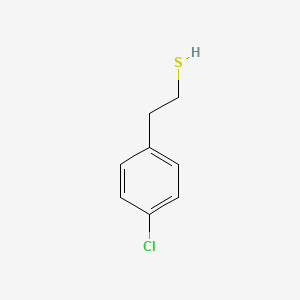
2-(4-Chlorophenyl)ethane-1-thiol
概要
説明
2-(4-Chlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9ClS It is a thiol derivative of ethane, where a chlorine-substituted phenyl group is attached to the ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 2-(4-chlorophenyl)ethanesulfonyl chloride using reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert sulfonyl derivatives back to thiols.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Chlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
類似化合物との比較
生物活性
2-(4-Chlorophenyl)ethane-1-thiol, also known as p-chlorophenyl ethanethiol, is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.
The compound features a thiol group (-SH) attached to an ethane backbone, with a para-chlorophenyl group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological molecules.
Interaction with Biomolecules
Research indicates that this compound can interact with various biomolecules, including proteins and enzymes. Its thiol group allows it to participate in redox reactions, potentially influencing cellular signaling pathways and enzyme activities.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells. The cytotoxicity is attributed to its ability to form reactive sulfur species that can disrupt cellular homeostasis .
Case Studies and Experimental Data
- Cytotoxic Effects : A study evaluating the cytotoxicity of various thiols, including this compound, found that it exhibited significant activity against murine and human leukemia cell lines. The IC50 values indicated a potent inhibitory effect on cell proliferation .
- Reactivity with Glutathione : The compound's reactivity with glutathione (GSH) was assessed under physiological conditions. It showed high reactivity, suggesting that it may affect cellular detoxification processes by interacting with GSH .
- Antioxidant Activity : Other studies have suggested that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other thiol compounds:
| Compound | IC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 10-20 | Induction of apoptosis | Effective against leukemia cells |
| Thiophenol | 15-25 | Reactive oxygen species generation | Less potent than 2-(4-Chlorophenyl) |
| Cysteine | 25-35 | Antioxidant activity | Naturally occurring thiol |
Implications for Therapeutic Applications
The biological activity of this compound suggests potential applications in cancer therapy due to its cytotoxic effects on tumor cells. Its ability to modulate redox states and interact with key biomolecules positions it as a candidate for further research in drug development.
特性
IUPAC Name |
2-(4-chlorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGFXLKCJPSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













